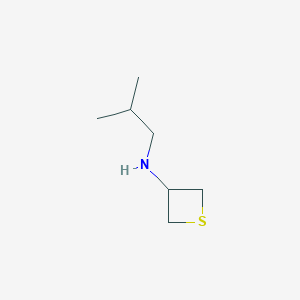
N-Isobutylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutylthietan-3-amine is an organic compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom The presence of the isobutyl group attached to the nitrogen atom adds to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutylthietan-3-amine typically involves the reaction of isobutylamine with a thietane precursor under controlled conditions. One common method includes the nucleophilic substitution reaction where isobutylamine reacts with a thietane derivative in the presence of a base to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Isobutylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the reagents used.
Scientific Research Applications
N-Isobutylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Isobutylthietan-3-amine exerts its effects involves interactions with specific molecular targets. The thietane ring and isobutyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Thietane: A simpler analog without the isobutyl group.
N-Isopropylthietan-3-amine: Similar structure with an isopropyl group instead of an isobutyl group.
N-Butylthietan-3-amine: Contains a butyl group instead of an isobutyl group.
Uniqueness: N-Isobutylthietan-3-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, solubility, and overall effectiveness in various applications.
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)thietan-3-amine |
InChI |
InChI=1S/C7H15NS/c1-6(2)3-8-7-4-9-5-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
VRGCQCMCZSWXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



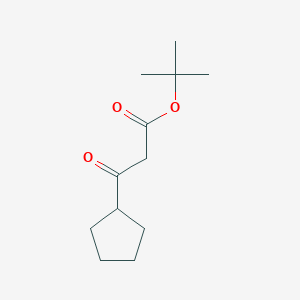

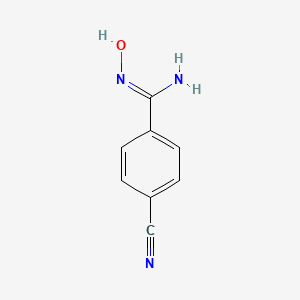
![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)
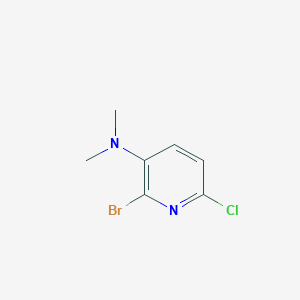
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15229065.png)

![Ethyl 2-(ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15229085.png)
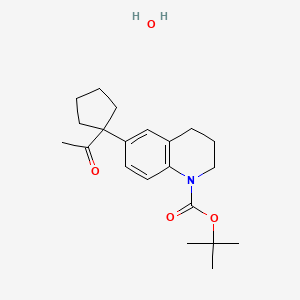

![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)
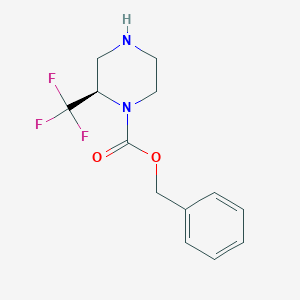
![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)
